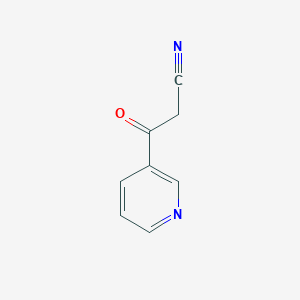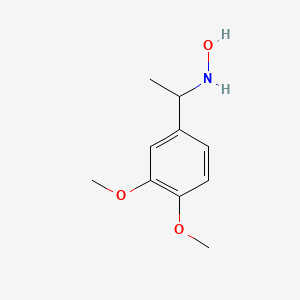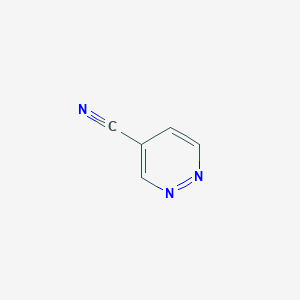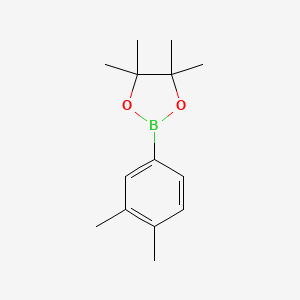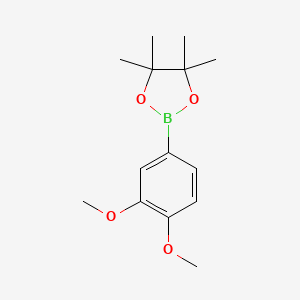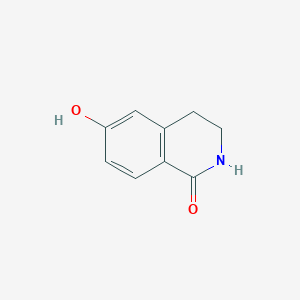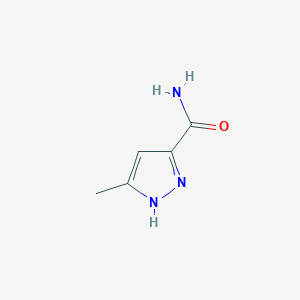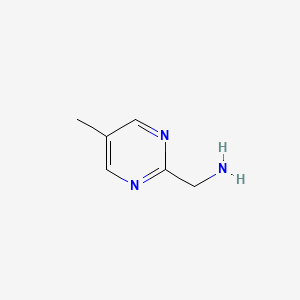
4,4'-Di(4-pyridyl)biphenyl
Descripción general
Descripción
4,4’-Di(4-pyridyl)biphenyl is a compound with the molecular formula C22H16N2 . It is also known by other names such as 4,4’-Bis(4-pyridyl)biphenyl and 4- [4- (4-pyridin-4-ylphenyl)phenyl]pyridine . It is used for syntheses of Coordination Polymers (CPs) and Metal-Organic Frameworks (MOFs) as an organic ligand molecule .
Molecular Structure Analysis
The molecular weight of 4,4’-Di(4-pyridyl)biphenyl is 308.4 g/mol . The InChIKey of the compound is RERPRBPQDPHWCZ-UHFFFAOYSA-N . The Canonical SMILES representation is C1=CC (=CC=C1C2=CC=C (C=C2)C3=CC=NC=C3)C4=CC=NC=C4 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 308.4 g/mol . It has a XLogP3-AA value of 4.7, indicating its lipophilicity . It has no hydrogen bond donors, two hydrogen bond acceptors, and three rotatable bonds . The topological polar surface area is 25.8 Ų . The compound is also characterized by a complexity of 318 .Aplicaciones Científicas De Investigación
Proton-Assisted Self-Assemblies
4,4'-Di(4-pyridyl)biphenyl has been studied for its role in proton-assisted self-assemblies. Research demonstrates that protons from strong acids can significantly accelerate the assembling processes of molecules like 4,4'-Di(4-pyridyl)biphenyl, leading to structural transformations analogous to a catalyst in a catalytic process. This finding offers insights into self-assembling processes in solutions, particularly under acidic bioenvironments (Li et al., 2012).
Extended Viologen and Liquid-Crystalline Phase
Another study focused on the synthesis of 4,4'-di-n-octyl-p-quaterphenyl, a molecule isostructural with 4,4'-Di(4-pyridyl)biphenyl. It revealed the ability of these molecules to crystallize in a layered structure and undergo a transition to a liquid-crystalline phase, showcasing potential for diverse applications in materials science (Porter et al., 2005).
Hydrogen-Bonded Supramolecular Networks
The combination of 4,4'-Di(4-pyridyl)biphenyl with other compounds like biphenyl-4,4'-dicarboxylic acid has been shown to form hydrogen-bonded supramolecular networks. These networks could be significant in the development of new materials with specific structural and functional properties (Du et al., 2006).
Organometallic Complexes
Research has also explored the use of 4,4'-Di(4-pyridyl)biphenyl as a bridging ligand in the formation of organometallic complexes. Such complexes have potential applications in catalysis and materials science, demonstrated through their unique structural and electronic properties (Hirsivaara et al., 2001).
Porphyrin-Encapsulating Metal-Organic Materials
The creation of porphyrin-encapsulating metal-organic materials involving 4,4'-Di(4-pyridyl)biphenyl showcases the versatility of this compound in developing materials with unique properties. These materials exhibit permanent porosity and heterogeneous catalytic activity, making them valuable in various applications (Zhang et al., 2012).
Conjugation-Extended Bipyridines
The compound has been efficiently synthesized in studies exploring conjugation-extended bipyridines, indicating its role in developing new ligands for metal complexes and potential precursors for bipyridinium salts. This expands the scope of 4,4'-Di(4-pyridyl)biphenyl's applications in organic chemistry and materials science (Takahashi & Nihira, 1992).
Semiconducting Organic Assemblies
This compound has been involved in the construction of semiconducting organic assemblies, indicating its significant potential in the field of electronics and materials science. Such assemblies are essential in developing new semiconducting materials with customized properties (Kapadia et al., 2011).
High-Performance Polymers
A study on high-transparent polyimides containing pyridine and biphenyl units, including derivatives of 4,4'-Di(4-pyridyl)biphenyl, demonstrated the compound's importance in synthesizing high-performance polymers with desirable thermal, mechanical, and optical properties (Guan et al., 2015).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-[4-(4-pyridin-4-ylphenyl)phenyl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2/c1-5-19(21-9-13-23-14-10-21)6-2-17(1)18-3-7-20(8-4-18)22-11-15-24-16-12-22/h1-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RERPRBPQDPHWCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)C3=CC=NC=C3)C4=CC=NC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-Di(4-pyridyl)biphenyl | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





